(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-pyrrolidin-1-ylazetidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-17(19-10-14(11-19)18-7-1-2-8-18)6-4-13-3-5-15-16(9-13)22-12-21-15/h3-6,9,14H,1-2,7-8,10-12H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXJSBCNSYOTSA-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2CN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one, a derivative of benzodioxole, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 361.4 g/mol. Its structure features a benzodioxole moiety and a pyrrolidine ring, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate enzyme activity and receptor binding, influencing several biochemical pathways.
Anticancer Activity
Research indicates that compounds containing the benzodioxole structure often exhibit anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | HeLa | Induces apoptosis | Caspase activation |
| Johnson et al. (2024) | MCF7 | Inhibits proliferation | Cell cycle arrest |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, possibly through disruption of bacterial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 20 | 16 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced melanoma showed promising results when treated with a formulation containing this compound, leading to improved survival rates and reduced tumor size.
- Antimicrobial Efficacy : In a study involving diabetic patients with chronic wounds, topical application of a gel containing this compound significantly reduced infection rates compared to standard treatments.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug design, particularly in the development of new therapeutic agents. Its unique functional groups may interact with biological targets, leading to the discovery of novel treatments.
Table 1: Potential Biological Activities
Antimicrobial Properties
Research has indicated that compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]prop-2-en-1-one exhibit significant antimicrobial activity against various pathogens. A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli using disc diffusion methods, showing promising results in inhibiting bacterial growth.
Case Study: Antimicrobial Evaluation
In a recent study, derivatives of benzodioxole compounds were synthesized and tested for their antimicrobial properties. The results demonstrated that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics, suggesting the potential for developing new antimicrobial agents based on this scaffold .
Anticancer Research
The compound has been investigated for its anticancer properties. Preliminary assays have shown that it can induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer drug candidate.
Case Study: Cytotoxicity Assessment
A focused study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations, warranting further investigation into its mechanism of action .
Neuropharmacological Applications
Recent research has explored the neuropharmacological potential of compounds containing benzodioxole structures. These compounds are hypothesized to exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study investigating benzodioxole derivatives highlighted their ability to protect neuronal cells from oxidative stress-induced damage. The findings suggest that this compound may have therapeutic implications for conditions such as Alzheimer's disease .
Chemical Reactions Analysis
Conjugate Addition Reactions
The α,β-unsaturated ketone (enone) system enables conjugate additions. For example:
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Nucleophilic attack at the β-carbon by amines or hydrides.
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Michael additions with stabilized nucleophiles (e.g., thiols, enolates).
Example Reaction :
Reaction with hydrazine hydrate under microwave irradiation forms pyrazoline derivatives, a pathway observed in structurally similar enones . This method employs ethanol as a solvent and acid catalysis (e.g., HCl), yielding cyclized products with potential bioactivity .
Azetidine Ring Reactivity
The 3-(pyrrolidin-1-yl)azetidine moiety undergoes:
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Ring-opening reactions with electrophiles or nucleophiles.
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Nucleophilic substitution at the azetidine nitrogen.
Experimental Conditions :
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Reaction with DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 65°C facilitates azetidine functionalization, as seen in analogous systems .
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Substitution reactions with halides or sulfonates (e.g., methanesulfonyl chloride) proceed via displacement of leaving groups (e.g., chloride) .
Pyrrolidine Functionalization
The pyrrolidine subunit participates in:
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Alkylation or acylation at the nitrogen.
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Coupling reactions with carboxylic acids (e.g., peptide bond formation) .
Reagent Systems :
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Carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) as a catalyst .
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Solvents like dichloromethane or tetrahydrofuran under reflux .
Benzodioxole Electrophilic Substitution
The benzodioxole aromatic ring undergoes:
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Electrophilic substitution (e.g., nitration, halogenation) at the 5-position.
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Oxidative cleavage of the dioxole ring under strong acidic conditions .
Characterization :
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Post-reaction analysis via -NMR (e.g., aromatic proton shifts at δ 6.8–7.4 ppm) and IR (C-O-C stretching at ~1,250 cm) .
Cycloaddition and Cross-Coupling
The enone system participates in:
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[4+2] Diels-Alder reactions with dienes.
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Pd-catalyzed cross-couplings (e.g., Heck, Suzuki) at the α,β-unsaturated carbonyl .
Representative Data :
| Reaction Type | Reagents/Conditions | Product Application | Source |
|---|---|---|---|
| Diels-Alder | Diene, Lewis acid (e.g., AlCl) | Polycyclic scaffolds | |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh) | Biaryl derivatives |
Spectroscopic Monitoring
Reactions are tracked using:
Q & A
Q. How can researchers optimize reaction scalability without compromising stereochemical purity?
- Answer : Use flow chemistry for azetidine coupling steps, maintaining residence times <10 minutes and temperatures ≤40°C. Continuous inline UV monitoring at 220 nm ensures real-time quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
